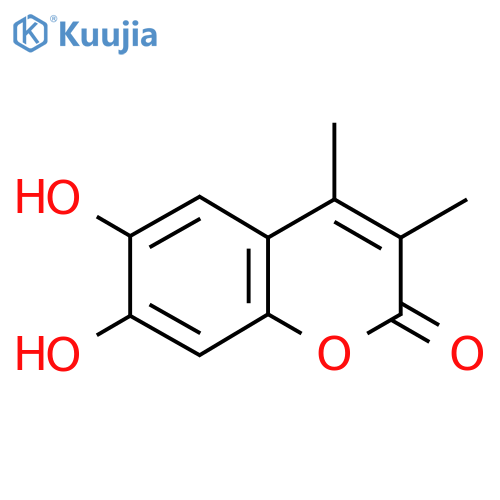

Cas no 16574-11-1 (6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one)

16574-11-1 structure

商品名:6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

CAS番号:16574-11-1

MF:C11H10O4

メガワット:206.194703578949

MDL:MFCD00514058

CID:2781098

PubChem ID:16394696

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 6,7-dihydroxy-3,4-dimethyl-

- 6,7-dihydroxy-3,4-dimethylchromen-2-one

- dimethylesculetin

- BBL028729

- STL372196

- 3,4-dimethyl-6,7-bis(oxidanyl)chromen-2-one

- 6,7-dihydroxy-3,4-dimethyl-1-benzopyran-2-one

- A804427

- 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one

-

- MDL: MFCD00514058

- インチ: 1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3

- InChIKey: PXTMNPOEAJPRQE-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C)=C(C)C2C=C(C(=CC1=2)O)O)=O

計算された属性

- せいみつぶんしりょう: 206.05790880g/mol

- どういたいしつりょう: 206.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66.8

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1090213-500MG |

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one |

16574-11-1 | 95% | 500MG |

$300 | 2023-07-04 | |

| OTAVAchemicals | 1090213-100MG |

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one |

16574-11-1 | 95% | 100MG |

$200 | 2023-07-04 | |

| A2B Chem LLC | AA88370-250mg |

2H-1-Benzopyran-2-one, 6,7-dihydroxy-3,4-dimethyl- |

16574-11-1 | 95% | 250mg |

$478.00 | 2024-04-20 | |

| OTAVAchemicals | 1090213-250MG |

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one |

16574-11-1 | 95% | 250MG |

$250 | 2023-07-04 | |

| A2B Chem LLC | AA88370-100mg |

2H-1-Benzopyran-2-one, 6,7-dihydroxy-3,4-dimethyl- |

16574-11-1 | 95% | 100mg |

$423.00 | 2024-04-20 | |

| A2B Chem LLC | AA88370-500mg |

2H-1-Benzopyran-2-one, 6,7-dihydroxy-3,4-dimethyl- |

16574-11-1 | 95% | 500mg |

$534.00 | 2024-04-20 |

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

4. Water

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

16574-11-1 (6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 42464-96-0(NNMTi)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量